2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid

Catalog No.
S6652555
CAS No.
1179711-64-8
M.F
C15H13ClO4
M. Wt
292.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid

CAS Number

1179711-64-8

Product Name

2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid

IUPAC Name

2-chloro-5-(3,4-dimethoxyphenyl)benzoic acid

Molecular Formula

C15H13ClO4

Molecular Weight

292.71 g/mol

InChI

InChI=1S/C15H13ClO4/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-12(16)11(7-9)15(17)18/h3-8H,1-2H3,(H,17,18)

InChI Key

SACBEFDWCUDKEB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)OC
  • Chlorine Substituent

    Chlorine substitution on aromatic rings can influence the molecule's biological activity []. Chlorine can act as a bioisostere of a hydroxyl group, allowing the molecule to interact with similar binding sites in enzymes or receptors while potentially affecting metabolic stability [].

  • Carboxylic Acid Group

    Carboxylic acids are known for their ability to participate in hydrogen bonding, which is crucial for many biological processes. This functional group can play a role in ligand-receptor interactions and influence the molecule's solubility and membrane permeability.

  • Dimethoxyphenyl Group

    The presence of two methoxy groups (CH3O) on the phenyl ring can enhance the molecule's water solubility and influence its interaction with biological targets []. Methoxy groups can also affect the compound's electronic properties, potentially influencing its reactivity.

Given these functional groups, potential research applications of 2-Chloro-5-(3,4-dimethoxyphenyl)benzoic acid could include:

  • Development of novel pharmaceuticals

    The molecule's structure could be a starting point for designing new drugs, with the chlorine and dimethoxyphenyl groups influencing target binding and pharmacokinetic properties.

  • Investigation of enzyme inhibition

  • Study of biological processes

    The molecule could be used as a tool to study biological processes that involve interactions with carboxylic acids or halogenated aromatic compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

292.0502366 g/mol

Monoisotopic Mass

292.0502366 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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